

Spectroscopic Profile of 1-Hexadecen-3-one: A Technical Guide

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Compound of Interest

Compound Name: 1-Hexadecen-3-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for **1-Hexadecen-3-one**, an unsaturated ketone. Due to the limited availability of direct experimental spectra for this specific compound, this guide presents predicted values based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), drawing comparisons with structurally analogous compounds. This document also outlines generalized experimental protocols for obtaining such spectra.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-Hexadecen-3-one**. These predictions are derived from spectral data of similar long-chain unsaturated ketones and foundational spectroscopic theory.

Table 1: Predicted ^1H NMR Spectroscopic Data for 1-Hexadecen-3-one

(Solvent: CDCl_3 , Reference: TMS at 0.00 ppm)

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~6.80	dd	1H	H-2
~6.15	dd	1H	H-1 (trans to H-2)
~5.90	dd	1H	H-1 (cis to H-2)
~2.55	t	2H	H-4
~1.55	quint	2H	H-5
~1.25	m	20H	H-6 to H-15
~0.88	t	3H	H-16

dd = doublet of doublets, t = triplet, quint = quintet, m = multiplet

Table 2: Predicted ^{13}C NMR Spectroscopic Data for 1-Hexadecen-3-one

(Solvent: CDCl_3)

Chemical Shift (δ) (ppm)	Assignment
~200.5	C-3 (C=O)
~136.0	C-2 (=CH)
~128.0	C-1 (=CH ₂)
~40.5	C-4
~31.9	C-14
~29.6	C-6 to C-13 (multiple peaks)
~29.3	C-5
~22.7	C-15
~14.1	C-16

Table 3: Predicted Infrared (IR) Spectroscopy Data for 1-Hexadecen-3-one

Wavenumber (cm ⁻¹)	Intensity	Functional Group Vibration
~3080	Medium	=C-H Stretch (vinyl)
2925, 2855	Strong	C-H Stretch (alkane)
~1685	Strong	C=O Stretch (α,β -unsaturated ketone)[1]
~1630	Medium	C=C Stretch (alkene)
~1465	Medium	C-H Bend (alkane)
~990, ~910	Medium	=C-H Bend (vinyl out-of-plane)

Table 4: Predicted Key Fragments in Mass Spectrometry (Electron Ionization)

m/z	Proposed Fragment
238	[M] ⁺ (Molecular Ion)
195	[M - C ₃ H ₇] ⁺
113	[M - C ₉ H ₁₉] ⁺
99	[C ₆ H ₁₁ O] ⁺
85	[C ₅ H ₉ O] ⁺
71	[C ₄ H ₇ O] ⁺
57	[C ₄ H ₉] ⁺
43	[C ₃ H ₇] ⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a liquid organic compound such as **1-Hexadecen-3-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **1-Hexadecen-3-one** in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3). The solvent should contain a reference standard, typically tetramethylsilane (TMS).
- **Instrumentation:** Transfer the solution to a 5 mm NMR tube.
- **Data Acquisition:** Place the NMR tube in the spectrometer. Acquire ^1H and ^{13}C NMR spectra. For ^{13}C NMR, broadband proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.^[2] Other experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be performed to differentiate between CH , CH_2 , and CH_3 groups.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a liquid sample like **1-Hexadecen-3-one**, a thin film is prepared. Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).^[3] Gently press the plates together to form a thin, uniform film.
- **Instrumentation:** Mount the salt plates in the sample holder of an FTIR spectrometer.
- **Data Acquisition:** Record a background spectrum of the clean, empty salt plates. Then, run the spectrum of the sample. The spectrum is typically recorded from 4000 to 400 cm^{-1} .

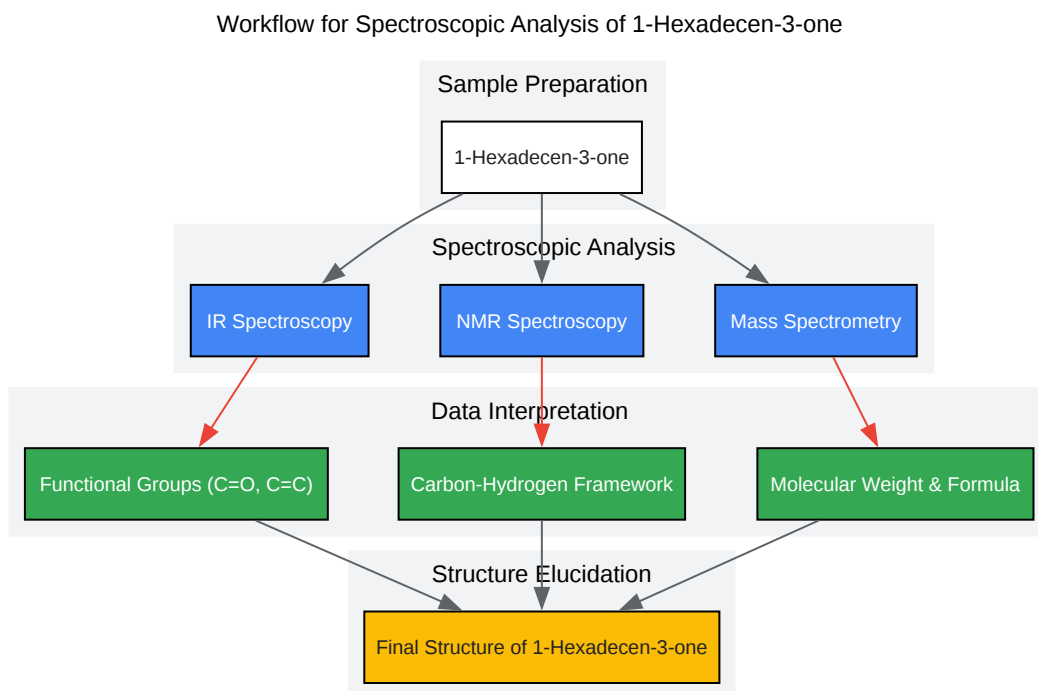
Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS). For direct infusion, a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared.
- **Ionization:** Electron Ionization (EI) is a common method for volatile compounds. The sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.^[4]

- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic identification of an unknown organic compound.



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Caption: Spectroscopic analysis workflow.

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